Comparative Reactivity in Iron-Catalyzed 1,2-Oxyacetoxylation: A 71% Isolated Yield
In a direct head-to-head comparison under identical reaction conditions (Fe(OAc)2, PhI(OAc)2, CH3CN, 80 °C), 2-ethynyl-1,4-dimethylbenzene provided a 71% isolated yield of the corresponding α-acetoxy ketone [1]. This yield is significantly lower than that of 4-ethynyltoluene (92%) and 4-ethynylanisole (93%), demonstrating that the 2,5-dimethyl substitution pattern substantially attenuates reactivity in this transformation compared to other electron-rich aryl acetylenes [1].
| Evidence Dimension | Isolated yield in iron-catalyzed 1,2-oxyacetoxylation |
|---|---|
| Target Compound Data | 71% |
| Comparator Or Baseline | 4-ethynyltoluene: 92%; 4-ethynylanisole: 93%; phenylacetylene: 81% |
| Quantified Difference | 21-22% lower yield compared to 4-ethynyltoluene and 4-ethynylanisole |
| Conditions | Alkyne (1 mmol), PhI(OAc)2 (1.2 mmol), Fe(OAc)2 (10 mol%), CH3CN (3 mL), 80°C, 12 h |
Why This Matters
This quantitative yield differential informs process chemists that 2-ethynyl-1,4-dimethylbenzene may require adjusted stoichiometry, longer reaction times, or alternative catalyst systems to achieve comparable synthetic efficiency, impacting material cost and throughput.
- [1] Srinivas, B. T. V., Rawat, V. S., & Sreedhar, B. (2015). Iron-Catalyzed Dioxygenation of Alkenes and Terminal Alkynes by using (Diacetoxyiodo)benzene as Oxidant. Advanced Synthesis & Catalysis, 357(16-17), 3587-3596. View Source
